molecular formula C21H19F3N2O2 B2794397 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 898465-25-3

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide

Cat. No. B2794397
CAS RN: 898465-25-3
M. Wt: 388.39
InChI Key: DFVNYZAVMMOHNH-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N2O2 and its molecular weight is 388.39. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Quinoline and its derivatives, including quinazolines and quinoxalines, have shown significant potential in medicinal chemistry. They are explored for their antimicrobial, anticancer, and antiviral properties. Quinoline derivatives are known to possess a wide range of bioactivities and have been investigated for their potential in treating chronic and metabolic diseases. Their modification leads to a variety of biomedical applications, indicating their importance in the development of new therapeutic agents (Pereira et al., 2015); (Shang et al., 2018).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been valuable for the creation of novel optoelectronic materials. These compounds are used in the development of luminescent materials, organic light-emitting diodes (OLEDs), and as components in photoelectric conversion elements. The research highlights the potential of these heterocyclic compounds in advancing technology and materials science, underscoring their importance beyond medicinal applications (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been recognized for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting metals from corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical to maintaining the integrity and longevity of metal structures and components (Verma et al., 2020).

Mechanism of Action

Target of Action

The trifluoromethyl group, a component of this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially influence the compound’s overall mode of action.

Biochemical Pathways

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process could potentially affect various biochemical pathways.

Pharmacokinetics

The trifluoromethyl group is known to play a significant role in the synthesis of diverse fluorinated compounds through selective c–f bond activation . This could potentially influence the compound’s pharmacokinetic properties.

Result of Action

The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could have a wide range of potential effects at the molecular and cellular level.

Action Environment

The trifluoromethyl group is known to be involved in the synthesis of diverse fluorinated compounds through selective c–f bond activation . This suggests that environmental factors could potentially influence the compound’s action.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-10-9-13-4-3-11-26(18(13)12-15)20(28)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVNYZAVMMOHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.